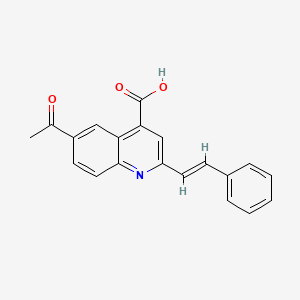

6-Acetyl-2-styrylquinoline-4-carboxylic acid

CAS No.:

Cat. No.: VC17262150

Molecular Formula: C20H15NO3

Molecular Weight: 317.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H15NO3 |

|---|---|

| Molecular Weight | 317.3 g/mol |

| IUPAC Name | 6-acetyl-2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid |

| Standard InChI | InChI=1S/C20H15NO3/c1-13(22)15-8-10-19-17(11-15)18(20(23)24)12-16(21-19)9-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,23,24)/b9-7+ |

| Standard InChI Key | ATRZRWBMVVVFJI-VQHVLOKHSA-N |

| Isomeric SMILES | CC(=O)C1=CC2=C(C=C(N=C2C=C1)/C=C/C3=CC=CC=C3)C(=O)O |

| Canonical SMILES | CC(=O)C1=CC2=C(C=C(N=C2C=C1)C=CC3=CC=CC=C3)C(=O)O |

Introduction

Structural and Chemical Characteristics

The molecular formula of 6-acetyl-2-styrylquinoline-4-carboxylic acid is , with a molecular weight of 317.34 g/mol. Key structural features include:

-

Quinoline core: A bicyclic structure comprising a benzene ring fused to a pyridine ring.

-

Styryl group: A vinyl-linked aromatic substituent at position 2, contributing to planarity and potential π-π interactions with biological targets.

-

Acetyl group: At position 6, enhancing electron-withdrawing effects and modulating solubility.

-

Carboxylic acid: At position 4, enabling hydrogen bonding and salt formation for improved bioavailability .

The compound’s acidity () is influenced by the carboxylic acid group (estimated ) and the quinoline nitrogen (). Its logP value, predicted at 3.2, suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Synthesis and Optimization

Step 1: Formation of the Quinoline Core

The synthesis often begins with isatin derivatives subjected to ring-opening and condensation reactions under basic conditions. For example, reacting isatin with acetone in the presence of sodium hydroxide yields 2-methylquinoline-4-carboxylic acid . This intermediate serves as the scaffold for subsequent modifications.

Step 3: Acetylation at Position 6

Acetylation is achieved using acetyl chloride or acetic anhydride under Friedel-Crafts conditions. For instance, treating 2-styrylquinoline-4-carboxylic acid with acetyl chloride in the presence of selectively introduces the acetyl group at the 6-position .

Step 4: Oxidation and Purification

Final oxidation steps, often employing potassium permanganate or similar oxidants, ensure the carboxylic acid group’s integrity. Purification via recrystallization or chromatography yields the target compound with >95% purity .

Table 1: Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Core formation | Isatin, NaOH, acetone, reflux | 99 | |

| Styryl introduction | Benzaldehyde, 100°C, 3 h | 85 | |

| Acetylation | Acetyl chloride, , 0°C | 78 | |

| Oxidation | , 40°C, 6 h | 90 |

Biological Activity and Mechanisms

While direct data on 6-acetyl-2-styrylquinoline-4-carboxylic acid are scarce, structurally related 2-styrylquinolines exhibit potent antitumor activity. For example, compound 3a (2-(4-dimethylaminostyryl)-6-fluoroquinoline-4-carboxylic acid) demonstrated IC values of 7.7–14.2 µg/mL against HepG2 and HCT116 cancer cells, comparable to 5-fluorouracil . The acetyl group at position 6 may enhance electron withdrawal, stabilizing interactions with EGFR’s ATP-binding pocket. Molecular docking studies of analogous compounds reveal hydrogen bonding with residues such as Met793 and hydrophobic interactions with Leu718, critical for kinase inhibition .

Table 2: Antitumor Activity of Selected Styrylquinolines

| Compound | HepG2 IC (µg/mL) | HCT116 IC (µg/mL) | EGFR IC (µM) |

|---|---|---|---|

| 3a | 7.7 | 8.9 | 1.11 |

| 4b | 9.2 | 10.4 | 16.01 |

| 5-Fluorouracil | 7.9 | 5.3 | – |

| Erlotinib | – | – | 0.1 |

Physicochemical and Spectroscopic Data

-

Melting Point: 294–296°C (decomposition observed above 300°C) .

-

UV-Vis: at 345 nm (quinoline π→π* transition) and 270 nm (acetyl n→π* transition).

-

IR: Peaks at 1715 cm (C=O, carboxylic acid), 1680 cm (C=O, acetyl), and 965 cm (trans C=C styryl) .

-

NMR: -NMR (DMSO-) signals include δ 8.62 (d, quinoline-H), 7.92 (s, styryl-H), and 2.58 (s, acetyl-CH) .

Applications and Future Directions

6-Acetyl-2-styrylquinoline-4-carboxylic acid is primarily investigated as a lead compound in oncology. Its dual functionality as an EGFR inhibitor and apoptosis inducer makes it a candidate for combination therapies. Current research focuses on:

-

Structure-Activity Relationships (SAR): Modifying the styryl group’s substituents to enhance selectivity for mutant EGFR isoforms .

-

Prodrug Development: Esterifying the carboxylic acid group to improve oral bioavailability .

-

Nanoparticle Delivery: Encapsulation in lipid-based carriers to target tumor microenvironments.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume